molecular formula C26H36O11 B13066719 SargentodosideD

SargentodosideD

Cat. No.: B13066719
M. Wt: 524.6 g/mol
InChI Key: BWKHAAABHVSSIT-DNABOVRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sargentodoside D is a chemical compound with the molecular formula C_24H_32O_10. It is known for its unique structure and potential applications in various scientific fields. This compound has been the subject of numerous studies due to its interesting chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sargentodoside D typically involves multiple steps, including the use of specific reagents and catalysts. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:

    Oxidation reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Utilizing reagents such as halogens or alkylating agents.

Industrial Production Methods

In an industrial setting, the production of Sargentodoside D may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sargentodoside D undergoes various chemical reactions, including:

    Oxidation: Converts the compound into its oxidized form, often using strong oxidizing agents.

    Reduction: Reduces the compound to a lower oxidation state, typically with reducing agents.

    Substitution: Involves the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Sargentodoside D has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: Investigated for its potential therapeutic benefits, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Sargentodoside D involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by:

    Binding to receptors: Interacting with specific receptors on cell surfaces to trigger a response.

    Modulating enzyme activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Influencing gene expression: Altering the expression of genes related to specific cellular functions.

Comparison with Similar Compounds

Sargentodoside D can be compared with other similar compounds, such as:

    Sargentodoside A: Shares a similar structure but differs in specific functional groups.

    Sargentodoside B: Another related compound with distinct chemical properties.

    Sargentodoside C: Similar in structure but with variations in its molecular configuration.

Properties

Molecular Formula

C26H36O11

Molecular Weight

524.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-(hydroxymethyl)butyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H36O11/c1-34-20-6-4-15(10-21(20)35-2)8-17(12-28)16(11-27)7-14-3-5-19(18(30)9-14)36-26-25(33)24(32)23(31)22(13-29)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1

InChI Key

BWKHAAABHVSSIT-DNABOVRESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)CO)OC

Origin of Product

United States

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